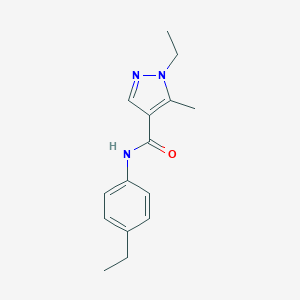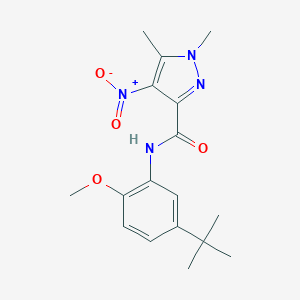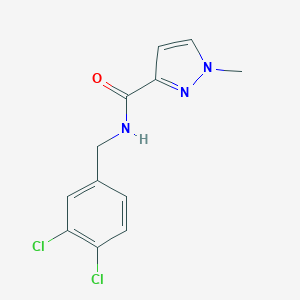![molecular formula C15H16BrN3O5 B213668 methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)
methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as J147 and is a derivative of curcumin, a natural compound found in turmeric.
Wirkmechanismus
The mechanism of action of J147 is not fully understood, but it is believed to target multiple pathways that are involved in the development of neurodegenerative diseases. J147 has been found to increase the production of neurotrophic factors, which promote the growth and survival of neurons. It also reduces the production of beta-amyloid, a protein that forms plaques in the brain and is a hallmark of Alzheimer's disease. J147 also reduces inflammation and oxidative stress, which are major contributors to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
J147 has been found to have several biochemical and physiological effects. It has been found to increase the production of ATP, which is the primary source of energy for cells. J147 also increases mitochondrial function, which is important for cellular energy production. It has also been found to increase the production of antioxidants, which protect cells from oxidative damage. J147 has also been found to increase the production of proteins that are involved in synaptic function, which is important for memory and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
J147 has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, which is important for studying its effects on the brain. It also has low toxicity and is well-tolerated in animal models. However, one limitation of J147 is that it has poor solubility in water, which can make it difficult to administer in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of J147. One direction is to further study its potential applications in treating other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Another direction is to study its potential applications in aging, as J147 has been found to improve cognitive function in aging animal models. Additionally, future studies could focus on optimizing the synthesis method of J147 to improve yields and purity of the compound.
Synthesemethoden
The synthesis method of J147 involves the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with 4,5-dimethoxy-2-nitrobenzoyl chloride in the presence of a base and a catalyst. The resulting compound is then reduced to obtain J147. This method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
J147 has been extensively studied for its potential applications in treating Alzheimer's disease. It has been found to improve memory and cognitive function in animal models of Alzheimer's disease. J147 has also been found to reduce inflammation and oxidative stress, which are major contributors to the development of Alzheimer's disease. In addition to Alzheimer's disease, J147 has shown potential in treating other neurodegenerative diseases such as Parkinson's disease and Huntington's disease.
Eigenschaften
Molekularformel |
C15H16BrN3O5 |
|---|---|
Molekulargewicht |
398.21 g/mol |
IUPAC-Name |
methyl 2-[(4-bromo-2-methylpyrazole-3-carbonyl)amino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C15H16BrN3O5/c1-19-13(9(16)7-17-19)14(20)18-10-6-12(23-3)11(22-2)5-8(10)15(21)24-4/h5-7H,1-4H3,(H,18,20) |
InChI-Schlüssel |
VKSLMSZNSLTMOP-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)Br)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
Kanonische SMILES |
CN1C(=C(C=N1)Br)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B213585.png)


![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)
![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)



![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)



